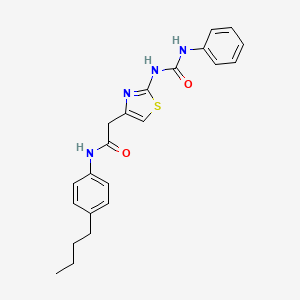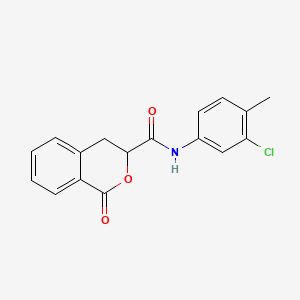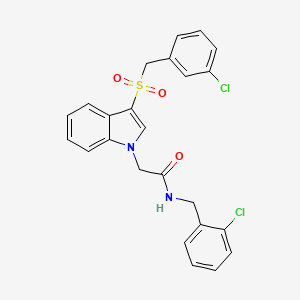![molecular formula C19H21N3O5S2 B11291529 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11291529.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure contains a thiazole ring (1,3-thiazol-2-yl), which is a five-membered ring containing sulfur and nitrogen atoms.
Phenyl and Methoxy Groups: The compound features a 3,4-dimethoxyphenyl group, adding aromaticity and electron density.
Hydroxyl and Imino Groups: The 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety contributes to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound are scarce, we can envision a multistep synthesis involving thiazole formation, phenylation, and subsequent functionalization. Researchers would likely explore various strategies, such as Hantzsch synthesis or cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. researchers might explore scalable routes based on existing synthetic pathways.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone or other derivatives.
Reduction: Reduction of the imine group could yield an amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives of the thiazole ring, phenolic compounds, and substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: As a building block for novel compounds.
Antitumor Activity: Investigate its potential as an anticancer agent.
Enzyme Inhibition: Assess its effects on specific enzymes.
Materials Science: Incorporate it into polymers or materials.
Agrochemicals: Evaluate its pesticidal properties.
Wirkmechanismus
The compound’s mechanism likely involves interactions with cellular targets, possibly through enzymatic inhibition, receptor binding, or redox processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related thiazole-containing molecules, such as 2-(4-methoxyphenyl)-thiazol acetic acid and [2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid . Its unique combination of functional groups sets it apart.
Eigenschaften
Molekularformel |
C19H21N3O5S2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-15-4-3-11(7-16(15)27-2)13-9-28-19(21-13)17-14(23)8-22(18(17)20)12-5-6-29(24,25)10-12/h3-4,7,9,12,20,23H,5-6,8,10H2,1-2H3 |
InChI-Schlüssel |
HADVVCMRMJTYDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCS(=O)(=O)C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11291447.png)
![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide](/img/structure/B11291450.png)
![N-(4-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291453.png)
![4-tert-butyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11291458.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291467.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B11291468.png)
![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291472.png)

![N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11291480.png)
![N~6~,N~6~-diethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291482.png)
![N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11291510.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11291512.png)


